molecular formula C19H19N3O3 B6529371 N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide CAS No. 946275-92-9

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B6529371
CAS No.: 946275-92-9
M. Wt: 337.4 g/mol
InChI Key: OCYMHOPVNMQJFZ-UHFFFAOYSA-N
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Description

“N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazoles often involves the use of a base like K2CO3 and proceeds through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation . The benzoylation of substituted phenols with substituted benzoyl chlorides is also a common step in the synthesis of oxadiazole compounds .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CCC1=NOC(CNCC)=N1 . This indicates that the compound contains an ethyl group attached to an oxadiazole ring, which is further connected to a phenyl ring and a methylphenoxy group.


Chemical Reactions Analysis

Oxadiazoles, including “this compound”, can undergo various chemical reactions. Depending on the electron-withdrawing and donating substituents in the oxadiazole ring, a wide range of compounds can be designed, synthesized, and subjected to various applications .

Mechanism of Action

While the specific mechanism of action for “N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide” is not mentioned in the retrieved papers, it’s known that oxadiazole derivatives exhibit a wide range of biological activities. For instance, some oxadiazole derivatives have shown more than 70% inhibition of α-amylase, suggesting potential antidiabetic activities .

Future Directions

Oxadiazoles, including “N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide”, have potential for a wide range of applications in fields such as material science, medicinal chemistry, and high energy molecules . Future research could focus on exploring these applications further and developing new synthetic strategies for oxadiazole derivatives .

Properties

IUPAC Name

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-18-21-22-19(25-18)14-7-9-15(10-8-14)20-17(23)12-24-16-6-4-5-13(2)11-16/h4-11H,3,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYMHOPVNMQJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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